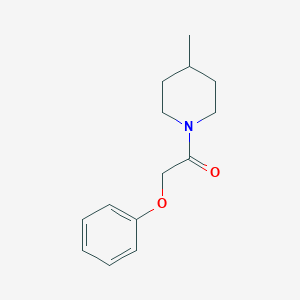
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, also known as DFTZ, is a synthetic compound that belongs to the thiazolidinone family. DFTZ has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α. In addition, 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more effective pharmacological response. However, one of the limitations of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce cytotoxicity in normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new target enzymes and signaling pathways that can be targeted by 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. In addition, further studies are needed to investigate the potential toxicity of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one and to develop strategies to minimize its adverse effects. Finally, the clinical development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one as a potential anticancer and anti-inflammatory agent is an area of active research.
Méthodes De Synthèse
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde with thiourea in the presence of a catalyst such as acetic acid. The resulting product is then subjected to cyclization with the help of a base such as sodium hydroxide. The final product is obtained through purification using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase I and II. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α.
Propriétés
Nom du produit |
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C15H10F3NOS |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10F3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
Clé InChI |
ZHRROMSKXRYYOF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)







![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)

